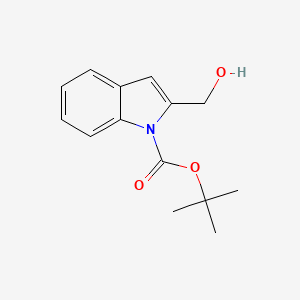

2-(ヒドロキシメチル)-1H-インドール-1-カルボン酸tert-ブチル

説明

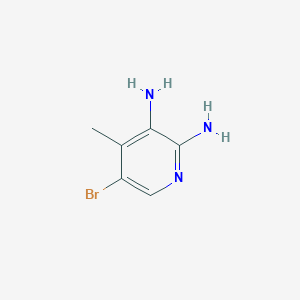

Tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The tert-butyl group attached to the carboxylate function provides steric bulk, which can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives can be achieved through various methods. For instance, the carbomethylation of arylacrylamides can lead to substituted indolin-2-ones, as demonstrated in a study where FeCl2-promoted carbomethylation by di-tert-butyl peroxide (DTBP) yielded high yields of the desired products . Although not directly synthesizing tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate, this method shows the potential for creating complex indole structures through radical addition/cyclization reactions.

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives has been studied using various techniques, including X-ray crystallography. For example, the crystal and molecular structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined, showing the planarity of the indole ring system and the dihedral angle formed with the tert-butyl bound carboxylate group . This structural information is crucial for understanding the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

Tert-butyl indole derivatives can participate in various chemical reactions. The use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been demonstrated for the chemoselective tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols . This suggests that tert-butyl indole derivatives could also be modified using similar chemoselective strategies.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives can be influenced by their molecular structure. For instance, the tert-butyl group can impart steric hindrance, affecting the boiling point, solubility, and stability of the compound. Gas-liquid chromatography and mass spectral analysis of tert-butyldimethylsilylated carboxylic acids, a related class of compounds, have shown that these derivatives display prominent and characteristic mass spectral fragments, which could be relevant for the analysis of tert-butyl indole derivatives as well . Additionally, the crystal structure analysis provides insights into the potential hydrogen bonding and other intermolecular interactions that can affect the compound's melting point and solubility .

科学的研究の応用

新規有機化合物の合成

tert-ブチル 2-(ヒドロキシメチル)ピペラジン-1-カルボン酸などのピペラジン誘導体は、アミド、スルホンアミド、マンニッヒ塩基、シッフ塩基、チアゾリジンオン、アゼチジノン、イミダゾリノンなどのいくつかの新規有機化合物の合成における有用なビルディングブロック/中間体として役立ちます .

生物学的評価

両化合物の抗菌活性および抗真菌活性をいくつかの微生物に対して研究した結果、中等度に活性であることが判明しました .

創薬

ピペラジン環の組み込みは、その容易な修飾性、適切なアルカリ性、水溶性、水素結合形成能力、および分子物理化学的性質の調整能力により、創薬分野における重要な合成戦略と考えられています .

タンパク質タグ付け

NMR分光法で高感度に観測できるプローブでタンパク質にタグ付けする興味深い戦略には、tert-ブチル基の使用が含まれます .

Safety and Hazards

While specific safety and hazard information for “tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate” was not found, it’s generally advisable to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar chemical compounds .

作用機序

Target of Action

Compounds with similar structures have been used as probes in nmr studies of macromolecular complexes .

Mode of Action

It’s worth noting that the tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility . This suggests that the compound may interact with its targets in a way that allows for high-resolution observation of these interactions.

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The use of tert-butyl groups as probes in nmr studies suggests that the compound may allow for high-resolution observation of macromolecular complexes .

特性

IUPAC Name |

tert-butyl 2-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-8,16H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYWVLLULLUPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441802 | |

| Record name | 2-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174180-53-1 | |

| Record name | 2-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)

![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)